molecular formula C6H10O2S B14244343 2,2-Dimethyl-3-sulfanylidenebutanoic acid CAS No. 185807-65-2

2,2-Dimethyl-3-sulfanylidenebutanoic acid

Cat. No.: B14244343
CAS No.: 185807-65-2
M. Wt: 146.21 g/mol
InChI Key: UHBLLWNPSHZCFV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-sulfanylidenebutanoic acid is an organic compound with the molecular formula C6H10O2S It is characterized by the presence of a sulfanylidenebutanoic acid group attached to a dimethyl-substituted carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-sulfanylidenebutanoic acid typically involves the reaction of acetylene with methylpropenal under wet chemical conditions. The initial product, 2,2-dimethyl-3-butenal, is then subjected to an oxidation reaction to yield this compound . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures consistent product quality and efficient production rates.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-sulfanylidenebutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanylidenebutanoic acid group to thiols or other sulfur-containing derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidenebutanoic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2,2-Dimethyl-3-sulfanylidenebutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-sulfanylidenebutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its sulfur-containing group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylbutanoic acid: Lacks the sulfur group, resulting in different chemical properties and reactivity.

    3-Sulfanylidenebutanoic acid: Similar structure but without the dimethyl substitution, leading to variations in its applications and reactivity.

Uniqueness

2,2-Dimethyl-3-sulfanylidenebutanoic acid is unique due to the presence of both dimethyl and sulfanylidenebutanoic acid groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

185807-65-2

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

IUPAC Name

2,2-dimethyl-3-sulfanylidenebutanoic acid

InChI

InChI=1S/C6H10O2S/c1-4(9)6(2,3)5(7)8/h1-3H3,(H,7,8)

InChI Key

UHBLLWNPSHZCFV-UHFFFAOYSA-N

Canonical SMILES

CC(=S)C(C)(C)C(=O)O

Origin of Product

United States

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